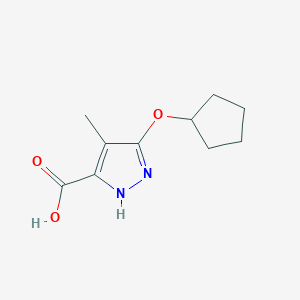

5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-cyclopentyloxy-4-methyl-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c1-6-8(10(13)14)11-12-9(6)15-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

KDTGEIKSIKXQQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1OC2CCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The pyrazole ring is typically constructed via cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl precursors. For 4-methyl substitution, ethyl acetoacetate reacts with hydrazine hydrate under reflux to yield 1-methyl-1H-pyrazol-4-amine intermediates. Modifications using 3-ketoesters enable direct incorporation of the 3-carboxylic acid functionality. For example, oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate (KMnO₄) in aqueous media at 70–90°C generates 1H-pyrazole-3,5-dicarboxylic acid, albeit with moderate yields (33%).

Table 1: Pyrazole Ring Formation Methods

| Precursor | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | KMnO₄, H₂O, 70–90°C | 1H-Pyrazole-3,5-dicarboxylic acid | 33% | |

| Ethyl acetoacetate | Hydrazine hydrate, reflux | 1-Methyl-1H-pyrazol-4-amine | – |

Introduction of the Cyclopentyloxy Group

Nucleophilic Substitution at Pyrazole C-5

The cyclopentyloxy moiety is introduced via SN2 reactions between 5-hydroxypyrazole derivatives and cyclopentyl halides. Patent US7812175B2 details the use of cyclopentyl bromide with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 20–50°C, achieving 79–84% yields. Polar aprotic solvents like DMF enhance nucleophilicity, while phase-transfer catalysis improves interfacial reactions in biphasic systems.

Table 2: Alkoxylation Reaction Parameters

Carboxylic Acid Functionalization

Hydrolysis of Ester Precursors

Carboxylic acid groups are installed via alkaline hydrolysis of methyl/ethyl esters. CN111138289B reports saponification using sodium hydroxide (NaOH) at 70–80°C, followed by acidification (HCl) to pH 2–3, yielding 96–98% pure product. Critical factors include stoichiometric base ratios (3:1 NaOH:ester) and controlled pH during workup to prevent decarboxylation.

Table 3: Hydrolysis Optimization

| Ester | Base | Temp (°C) | pH Adjustment | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Methyl 3-carboxylate | NaOH (3 eq) | 70–80 | 2–3 (HCl) | 98.1% | 98.75% |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like cyclocondensation. Automated platforms enable real-time monitoring of alkoxylation and hydrolysis, reducing byproduct formation. Post-synthesis, vacuum distillation isolates the target compound from DMF/water mixtures, while recrystallization from ethyl acetate improves purity to >98%.

Emerging Methodologies and Challenges

Chemical Reactions Analysis

Amidation and Acid Chloride Formation

The carboxylic acid group at position 3 undergoes typical nucleophilic acyl substitution reactions. Conversion to the acid chloride (e.g., using thionyl chloride or oxalyl chloride) enables amide bond formation with amines. For example:

-

Reaction with 2,3-diaminopyridine under reflux yields carboxamide derivatives (e.g., 5 in ), with reported yields up to 69% for analogous systems.

-

Acid chlorides of pyrazole-carboxylic acids react with aromatic amines to form stable amides, critical in synthesizing heterocyclic drug candidates .

Reaction Conditions :

| Step | Reagents/Conditions | Product | Yield (Analogous System) |

|---|---|---|---|

| Acid chloride formation | SOCl₂, DMF (cat.), reflux | 3-Carboxylic acid chloride | >85% |

| Amidation | R-NH₂, base (e.g., pyridine), RT | 3-Carboxamide | 60–69% |

Esterification

The carboxylic acid reacts with alcohols under acidic or coupling conditions to form esters. For instance:

-

Esterification with methanol/H₂SO₄ produces methyl esters, while Steglich esterification (DCC/DMAP) is effective for sterically hindered alcohols .

-

Hydrolysis of esters back to the carboxylic acid is achievable under basic conditions (e.g., NaOH/EtOH) .

Representative Pathway :

textCarboxylic acid + R-OH → Ester (e.g., ethyl ester via H₂SO₄ catalysis)

Hydrazide and Hydrazone Formation

Reaction with hydrazine derivatives generates hydrazides, which are precursors for hydrazones or acylhydrazones. This is pivotal in designing multitarget anti-inflammatory agents:

-

Hydrazides derived from pyrazole-3-carboxylic acids form Schiff bases with aldehydes/ketones, enabling structural diversification .

-

Acylhydrazone linkages (e.g., with catechol moieties) enhance bioactivity, as seen in hybrid anti-inflammatory compounds .

Key Data :

Cyclocondensation and Heterocycle Formation

The pyrazole ring participates in cyclocondensation reactions. For example:

-

Reaction with 1,3-diketones or enamines under acidic conditions forms fused heterocycles (e.g., imidazo[4,5-b]pyridines) .

-

Base-mediated intramolecular cyclization of intermediates can yield complex polyheterocyclic systems .

Example Reaction :

textPyrazole-3-carboxylic acid + 2,3-diaminopyridine → Imidazo[4,5-b]pyridine derivative [2]

Functionalization of the Cyclopentyloxy Group

The cyclopentyl ether moiety is generally stable but can undergo selective transformations:

-

Oxidative cleavage : Strong oxidants (e.g., KMnO₄/H⁺) may cleave the ether bond, though this is less common in sterically hindered systems.

-

Demethylation : Not typically observed for cyclopentyl ethers under mild conditions.

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with enzymes:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a fundamental building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it and create derivatives with enhanced properties or new functionalities.

Synthetic Routes

The synthesis typically involves cyclization reactions, where cyclopentanone reacts with hydrazine to form a hydrazone intermediate, which is then cyclized with carboxylic acid derivatives under controlled conditions. This method has been optimized for scalability in industrial settings through the use of continuous flow reactors and automated systems.

Biological Applications

Pharmacological Activities

5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid has been investigated for several pharmacological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains, including Escherichia coli and Aspergillus niger. These findings suggest its potential utility in developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has shown effectiveness comparable to standard anti-inflammatory drugs in various animal models, indicating its potential as an anti-inflammatory agent.

- Enzyme Inhibition : Notably, it acts as a potent inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis. In vitro studies have demonstrated that it suppresses cellular lactate output and inhibits growth in cancer cell lines such as MiaPaCa-2 and A673.

Industrial Applications

Agrochemicals and Specialty Chemicals

The compound is utilized in the production of agrochemicals and specialty chemicals. Its ability to modify biological pathways makes it valuable in developing herbicides and pesticides that target specific plant processes without affecting non-target species.

Case Study 1: Inhibition of Lactate Dehydrogenase

A focused lead optimization study revealed that derivatives of this compound exhibited nanomolar inhibition of lactate dehydrogenase A (LDHA). This indicates their potential as first-in-class inhibitors suitable for probing LDH function in cellular models.

Case Study 2: Antimicrobial Testing

In a series of experiments assessing antimicrobial efficacy, the compound demonstrated significant activity against multiple strains, outperforming several standard antibiotics at comparable concentrations. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional treatments, highlighting its potential utility against resistant strains.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its molecular structure allows it to bind to active sites on target proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid with structurally related pyrazole-3-carboxylic acid derivatives, focusing on substituents, molecular properties, and reported activities:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- The cyclopentyloxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy (e.g., in ) or allyloxy (e.g., in ). This may enhance membrane permeability but reduce aqueous solubility .

- Chlorophenyl substituents (e.g., in ) improve CB1 receptor binding affinity but introduce metabolic stability challenges due to halogenated aromatic rings.

Carboxylic Acid Role :

- The carboxylic acid at position 3 is critical for hydrogen bonding with receptor targets. Replacement with sulfonamide (e.g., in ) abolished CB1 antagonism, highlighting its functional importance .

Radiolabeling and Imaging :

- Methoxy-substituted analogs (e.g., ) are radiolabeled for PET imaging, suggesting that substituent choice (e.g., cyclopentyloxy vs. methoxy) influences pharmacokinetics and target selectivity .

Structural Diversity and SAR Trends :

- Position 1 substituents : Aryl groups (e.g., 2,4-dichlorophenyl in ) enhance receptor affinity, while alkyl groups (e.g., methyl in ) may reduce steric hindrance .

- Cycloalkyl vs. Aryl : Cyclopentyloxy (target compound) vs. chlorophenyl () substitutions demonstrate trade-offs between lipophilicity and electronic effects in receptor interactions.

Biological Activity

5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Pyrazole Ring : The initial step typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring.

- Carboxylation : The introduction of a carboxylic acid group at the 3-position can be achieved through various methods, including hydrolysis of esters or direct carboxylation reactions.

- Alkylation : The cyclopentyloxy group is introduced via alkylation reactions, often utilizing cyclopentanol derivatives and suitable activating agents.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have shown promising results in inhibiting inflammatory mediators such as cytokines and prostaglandins.

Anticancer Properties

Several studies have reported the anticancer activity of pyrazole derivatives. For instance, a study demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications at specific positions significantly affect biological activity.

| Position | Modification | Effect on Activity |

|---|---|---|

| 4 | Methyl group | Enhances potency |

| 3 | Carboxylic acid | Essential for activity |

| 5 | Cyclopentyloxy group | Improves selectivity |

This table summarizes how different modifications influence the compound's effectiveness and selectivity towards biological targets.

Case Studies

- Inflammatory Models : In vivo studies using animal models of inflammation have shown that administration of this compound leads to a significant reduction in edema and inflammatory markers.

- Cancer Cell Lines : In vitro assays on human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell growth at micromolar concentrations.

Q & A

Basic: What are the standard synthetic routes for 5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pyrazole cores. For example, intermediates like 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester are reacted with cyclopentyloxy-substituted reagents (e.g., acid anhydrides or chlorides) under reflux . Characterization of intermediates involves IR spectroscopy (to confirm functional groups like -COOH or -NH), ¹H-NMR (to verify cyclopentyloxy proton environments and methyl group integration), and mass spectrometry (to confirm molecular ion peaks). Elemental analysis ensures purity (>98%) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H-NMR : Identifies substituent environments (e.g., cyclopentyloxy protons at δ 1.5–2.0 ppm, methyl groups at δ 2.1–2.3 ppm) and confirms regiochemistry .

- IR Spectroscopy : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₆N₂O₃) with accurate mass within 3 ppm error .

- HPLC-PDA : Assesses purity (>95%) by quantifying UV-active impurities at λ ~254 nm .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

Answer:

- Temperature Control : Lower temperatures (0–15°C) during cyclocondensation minimize side reactions like over-alkylation .

- Catalyst Screening : Use of K₂CO₃ or pyridine enhances nucleophilic substitution efficiency for cyclopentyloxy group attachment .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reflux promotes cyclization .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the target compound from regioisomeric by-products .

Advanced: How do structural modifications at the pyrazole core influence pharmacological activity?

Answer:

- Position 3 (Carboxylic Acid) : Essential for hydrogen bonding with target proteins (e.g., cyclooxygenase-2). Methyl substitution here reduces ulcerogenicity but may lower anti-inflammatory potency .

- Cyclopentyloxy Group (Position 5) : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications. Substitution with bulkier groups (e.g., naphthyl) increases steric hindrance, altering binding affinity .

- Methyl Group (Position 4) : Stabilizes the pyrazole ring conformation, critical for maintaining activity in vivo .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Reassessment : Test compound efficacy at multiple concentrations (e.g., 10–100 mg/kg in rodent models) to identify non-linear effects .

- Target Selectivity Profiling : Use kinase or COX-1/COX-2 inhibition assays to confirm off-target interactions that may explain variability .

- Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to discrepancies between in vitro and in vivo results .

Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 1CX2), highlighting hydrogen bonds between the carboxylic acid and Arg120/His90 residues .

- QSAR Studies : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to design analogs with improved affinity .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying conformational shifts that affect efficacy .

Basic: What in vitro assays are used to evaluate the anti-inflammatory activity of this compound?

Answer:

- COX-1/COX-2 Inhibition Assay : Measures IC₅₀ using purified enzymes and colorimetric detection of prostaglandin G₂ conversion .

- LPS-Induced TNF-α Suppression : THP-1 macrophages treated with 10–50 μM compound; ELISA quantifies TNF-α reduction .

- Cell Viability (MTT Assay) : Ensures activity is not due to cytotoxicity (e.g., >80% viability at 100 μM in RAW 264.7 cells) .

Advanced: What synthetic challenges arise in scaling up production, and how are they addressed?

Answer:

- By-Product Formation : Optimize stoichiometry (1:1.2 molar ratio of pyrazole core to cyclopentyloxy reagent) to minimize di-substituted impurities .

- Low Solubility : Use co-solvents (e.g., DMSO:H₂O) during crystallization to enhance yield .

- Thermal Degradation : Control exothermic reactions via dropwise addition of reagents and jacketed reactors .

Basic: How is ulcerogenic activity assessed during preclinical evaluation?

Answer:

- Rodent Models : Administer 50 mg/kg/day orally for 7 days; sacrifice animals and score gastric lesions via histopathology .

- Prostaglandin E₂ (PGE₂) Measurement : ELISA quantifies gastric mucosa PGE₂ levels; >50% reduction indicates ulcerogenic risk .

Advanced: What role does this compound play in developing kinase inhibitors?

Answer:

The pyrazole-carboxylic acid scaffold mimics ATP’s adenine moiety, enabling competitive binding to kinase ATP pockets. For example:

- JAK2 Inhibition : Methyl and cyclopentyloxy groups occupy hydrophobic pockets, while the carboxylic acid chelates Mg²⁺ in the active site .

- Selectivity Screening : Panel assays (e.g., Eurofins KinaseProfiler) identify off-target effects against VEGFR2 or EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.